

An In-Depth Technical Guide to 6-Bromo-5-fluoroquinoxaline

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Compound of Interest

Compound Name: 6-Bromo-5-fluoroquinoxaline

Cat. No.: B15337899

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **6-Bromo-5-fluoroquinoxaline**, a halogenated quinoxaline derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

6-Bromo-5-fluoroquinoxaline is a disubstituted quinoxaline with the chemical formula $C_8H_4BrFN_2$. The strategic placement of a bromine atom and a fluorine atom on the quinoxaline scaffold significantly influences its physicochemical properties and reactivity, making it an attractive building block for the synthesis of novel bioactive molecules.

Table 1: Physicochemical Properties of **6-Bromo-5-fluoroquinoxaline**

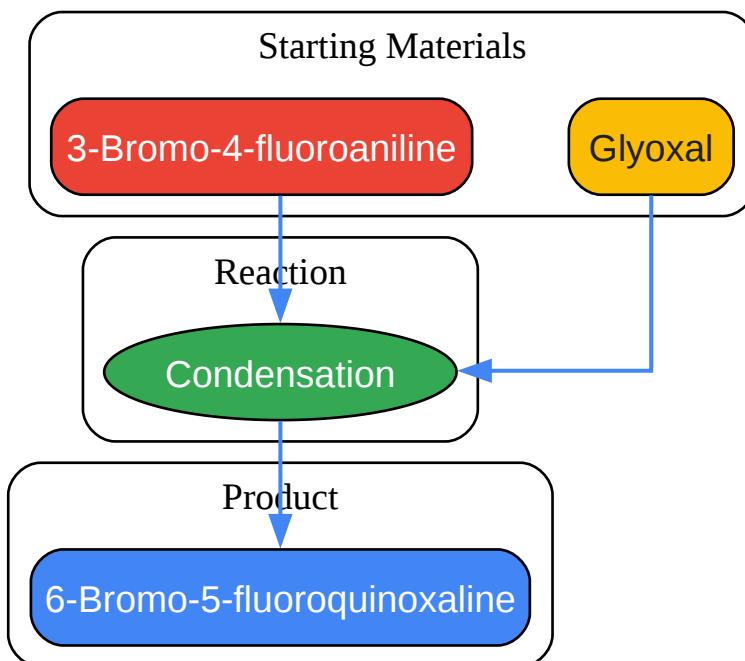
Property	Value	Source
CAS Number	1893896-09-7	CymitQuimica [1] , Guidechem [2]
Molecular Formula	C ₈ H ₄ BrFN ₂	CymitQuimica [1]
Molecular Weight	227.04 g/mol	CymitQuimica [1] , Guidechem [2]
Purity	≥95%	CymitQuimica [1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Note: Experimental data for melting point, boiling point, and solubility are not readily available in public literature. These properties should be determined experimentally.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-5-fluoroquinoxaline** is not explicitly documented in peer-reviewed literature, its synthesis can be conceptually approached based on established methods for the preparation of halogenated quinoxalines. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow



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Caption: Conceptual synthesis of **6-Bromo-5-fluoroquinoxaline**.

General Experimental Protocol for Quinoxaline Synthesis

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.^[3] For **6-Bromo-5-fluoroquinoxaline**, the likely starting material would be 3-Bromo-4-fluoro-1,2-phenylenediamine, which would be reacted with glyoxal.

Materials:

- 3-Bromo-4-fluoro-1,2-phenylenediamine
- Glyoxal (40% aqueous solution)
- Ethanol or Acetic Acid (solvent)
- Sodium sulfate (drying agent)

- Silica gel (for chromatography)

Procedure:

- Dissolve 3-Bromo-4-fluoro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
- Add an equimolar amount of glyoxal solution dropwise to the reaction mixture at room temperature.
- The reaction mixture is then typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
- Purification of the final product is generally achieved by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of **6-Bromo-5-fluoroquinoxaline**.

Reactivity

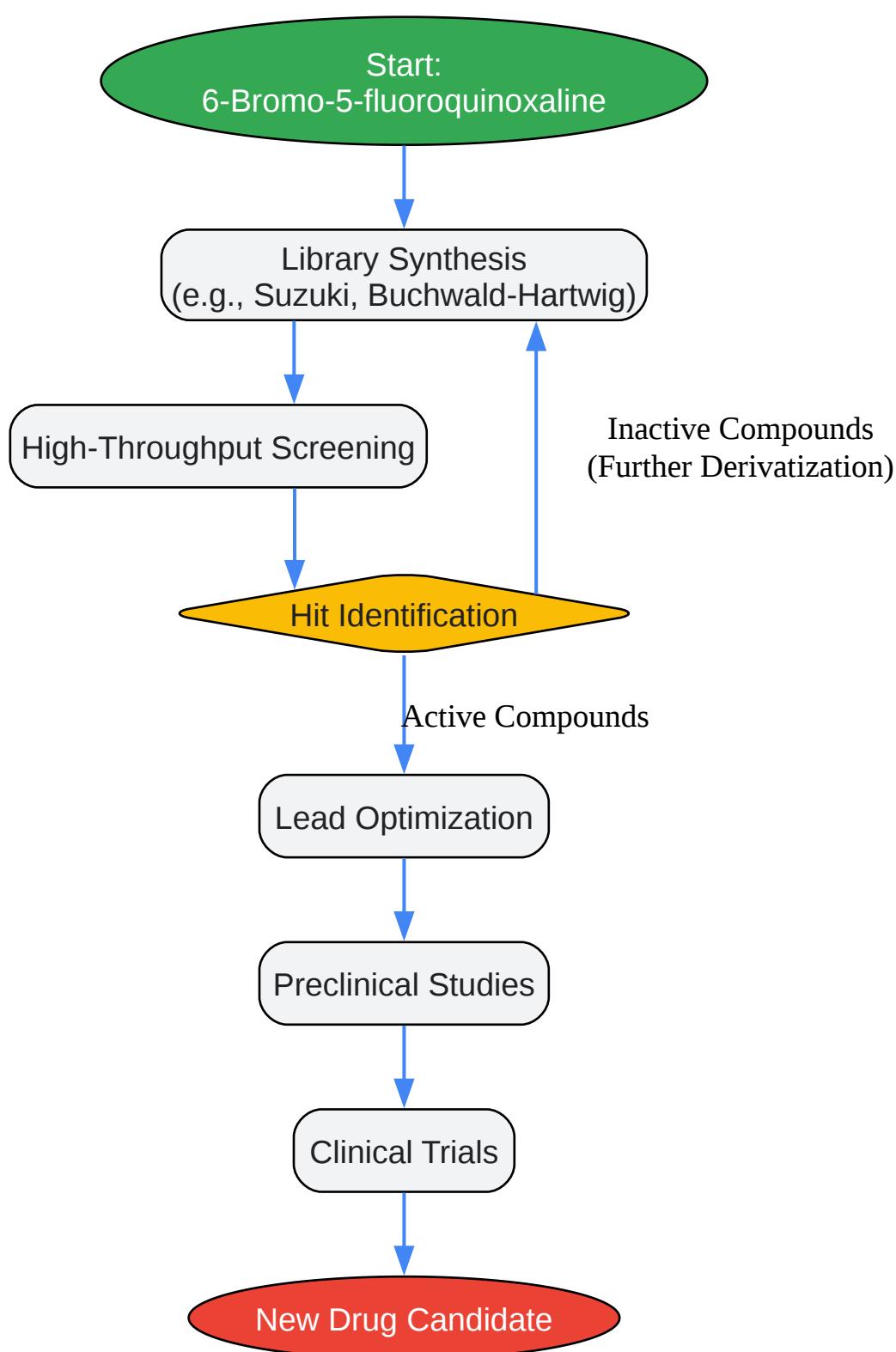
The reactivity of **6-Bromo-5-fluoroquinoxaline** is dictated by the electron-withdrawing nature of the quinoxaline ring system and the presence of two different halogen substituents. The bromine atom at the 6-position is generally more susceptible to nucleophilic substitution reactions, such as Buchwald-Hartwig amination or Suzuki coupling, compared to the fluorine atom at the 5-position. This differential reactivity allows for selective functionalization of the molecule, providing a pathway to a diverse range of derivatives.

Potential Applications in Drug Development and Research

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.^{[3][4][5]} The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific biological studies on **6-Bromo-5-fluoroquinoxaline** are not yet published, its structural similarity to other biologically active halogenated quinoxalines suggests its potential as a scaffold for the development of novel therapeutic agents.^{[6][7]} Researchers can utilize this compound as a key intermediate to synthesize libraries of derivatives for screening against various disease targets.

Illustrative Drug Discovery Workflow

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